molecular formula C13H15F3N2O6 B8433253 Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid

Cat. No.: B8433253
M. Wt: 352.26 g/mol
InChI Key: HNWZKHYNQIOPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid is a useful research compound. Its molecular formula is C13H15F3N2O6 and its molecular weight is 352.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15F3N2O6

Molecular Weight

352.26 g/mol

IUPAC Name

benzyl N-(2-amino-3,3,3-trifluoropropyl)carbamate;oxalic acid

InChI

InChI=1S/C11H13F3N2O2.C2H2O4/c12-11(13,14)9(15)6-16-10(17)18-7-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9H,6-7,15H2,(H,16,17);(H,3,4)(H,5,6)

InChI Key

HNWZKHYNQIOPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(F)(F)F)N.C(=O)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl (2-azido-3,3,3-trifluoropropyl)carbamate (107 g, 371 mmol) in tetrahydrofuran (1000 mL) was added cobalt chloride (17.8 g, 137 mmol) followed by sodium borohydride (1.0 M in water, 1.5 L, 1.5 mol) dropwise over a period of 2 hours. After 2 hours post-addition, the reaction mixture was filtered, and the filtrate was extracted with ethyl acetate (3×200 mL). The organics were combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. To the residue was added oxalic acid (0.37 M solution in ethyl acetate, 1.5 L, 560 mmol). After 16 hours, the reaction mixture was filtered to afford benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid salt. The material was used without further purification.
Name
benzyl (2-azido-3,3,3-trifluoropropyl)carbamate
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
cobalt chloride
Quantity
17.8 g
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three

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